4-(2-(4-(methylsulfonyl)phenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one
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Overview
Description
4-(2-(4-(Methylsulfonyl)phenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one is a complex organic compound that belongs to the class of quinoxalines Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of a methylsulfonyl group attached to a phenyl ring, which is further connected to an acetyl group and a dihydroquinoxalinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-(methylsulfonyl)phenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Methylsulfonyl Phenyl Acetic Acid: This step involves the reaction of 4-methylsulfonylbenzaldehyde with a suitable reagent to form 4-(methylsulfonyl)phenylacetic acid.
Acylation Reaction: The phenylacetic acid derivative is then subjected to acylation to introduce the acetyl group, forming 4-(methylsulfonyl)phenylacetyl chloride.
Cyclization: The final step involves the cyclization of the acylated intermediate with an appropriate diamine, such as o-phenylenediamine, under acidic or basic conditions to form the dihydroquinoxalinone ring system.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(2-(4-(methylsulfonyl)phenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to reduce the carbonyl group to an alcohol or to modify the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(2-(4-(methylsulfonyl)phenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound’s quinoxaline core is a pharmacophore in various drugs, making it a candidate for the development of new therapeutic agents.
Biology: It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.
Industry: It can be employed in the synthesis of advanced polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-(4-(methylsulfonyl)phenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Other quinoxaline derivatives with different substituents on the phenyl ring or the quinoxaline core.
Sulfonyl-Containing Compounds: Compounds with sulfonyl groups attached to aromatic rings, such as sulfonamides and sulfonylureas.
Uniqueness
The uniqueness of 4-(2-(4-(methylsulfonyl)phenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methylsulfonyl group enhances its solubility and reactivity, while the quinoxaline core provides a versatile scaffold for further modifications.
Properties
IUPAC Name |
4-[2-(4-methylsulfonylphenyl)acetyl]-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-24(22,23)13-8-6-12(7-9-13)10-17(21)19-11-16(20)18-14-4-2-3-5-15(14)19/h2-9H,10-11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMRIDPGLDXTSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CC(=O)NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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